9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898447-08-0
Cat. No.: VC6816077
Molecular Formula: C21H19N5O5
Molecular Weight: 421.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898447-08-0 |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.413 |
| IUPAC Name | 9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
| Standard InChI Key | UIIVDXRQCVMLFX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound belongs to the 8-oxo-purine carboxamide family, characterized by a bicyclic purine core substituted with methoxyphenyl groups at positions 2 and 9 and a carboxamide moiety at position 6. Key structural features include:
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Purine backbone: A fused imidazole-pyrimidine ring system.
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Substituents:
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2-(3-Methoxyphenyl): A methoxy group at the meta position of the phenyl ring.
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9-(2,4-Dimethoxyphenyl): Methoxy groups at the ortho and para positions.
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Carboxamide group: At position 6, enhancing hydrogen-bonding potential .
Table 1: Comparative Structural Features of Related Purine Carboxamides
Spectroscopic and Computational Data
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XLogP3: Predicted ~2.1–2.5, indicating moderate lipophilicity .
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Hydrogen-bond donors/acceptors: 2 donors (amide NH, purine NH) and 5–7 acceptors (carbonyl, methoxy) .
Synthesis and Derivatization
Synthetic Routes
While no direct synthesis protocols are reported for the target compound, analogous purine carboxamides are typically synthesized via:
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Nucleophilic substitution: Introducing aryl groups at positions 2 and 9 using Ullmann or Suzuki-Miyaura couplings .
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Carboxamide formation: Reacting purine-6-carboxylic acid with ammonia or amines under coupling agents like EDCI .
Structural Modifications
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Methoxy group positioning: Ortho/para dimethoxy substitution (position 9) enhances steric bulk and electronic effects compared to mono-methoxy analogs .
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Ethoxy vs. methoxy: Ethoxy groups (e.g., CID 7196946 ) increase hydrophobicity but reduce metabolic stability.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Estimated <10 µg/mL due to high lipophilicity (XLogP3 >2) .
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pH stability: Susceptible to hydrolysis under acidic conditions at the carboxamide and purine carbonyl groups .
Table 2: Computed Physicochemical Properties of Analogous Compounds
| Property | CID 7196952 | CID 16810179 | Target Compound (Estimated) |
|---|---|---|---|
| Molecular Weight | 375.4 | 421.4 | ~421.4 |
| Rotatable Bonds | 4 | 6 | 5–6 |
| H-Bond Acceptors | 5 | 7 | 7 |
Future Directions
Research Gaps
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Synthetic optimization: Developing regioselective methods for 2,4-dimethoxy substitution.
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In vitro profiling: Screening against kinase panels and cytotoxicity assays.
Computational Modeling
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